![molecular formula C17H16ClN5OS B2817969 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 880802-56-2](/img/structure/B2817969.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound with a wide range of biological activities . It has been synthesized and evaluated for its antiviral activity .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular formula of the compound is C8H6ClN3S . The structure includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
The compound is synthesized through a series of reactions including esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 229-233 °C (lit.) . Its molecular weight is 211.67 .科学的研究の応用
Synthesis and Biological Activity
The synthesis of derivatives of 1,2,4-triazol and their evaluation for different biological activities have been a significant area of research. These compounds exhibit a wide range of pharmacological potentials, including anti-inflammatory, antimicrobial, and antiviral properties.
Antimicrobial and Anti-inflammatory Properties : Research has shown that derivatives of 1,2,4-triazol possess considerable synthetic and pharmacological potential, with investigations into their synthesis methods, physical, physico-chemical, and biological properties. Such studies aim to widen the spectrum of synthesized derivatives and their biological activity, including anti-exudative properties, which have been confirmed in experiments with white rats, demonstrating effectiveness in comparison to reference drugs like diclophenac sodium (Chalenko et al., 2019).
Antiviral Activities : Another area of research has focused on the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives. These compounds have been evaluated for their potential to inhibit viral replication in human adenoviruses and ECHO-9 virus, highlighting their significance in antiviral research (Wujec et al., 2011).
Enzyme Inhibition Studies
Investigations have also been carried out on the inhibition of specific enzymes, such as lipases and α-glucosidase, by novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These studies aim to understand the compounds' potential therapeutic applications in treating diseases like diabetes and obesity by inhibiting enzymes involved in metabolic pathways (Bekircan et al., 2015).
Anticancer Research
Furthermore, the synthesis of 1,2,4-triazole derivatives and their evaluation for anticancer properties form a crucial part of scientific research. Compounds with a 1,2,4-triazole nucleus have been synthesized and tested against various cancer cell lines, showcasing the potential of these derivatives in oncological research and their role in developing new anticancer agents (Ostapiuk et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-2-8-14(9-3-11)20-15(24)10-25-17-22-21-16(23(17)19)12-4-6-13(18)7-5-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUXOXHXYWZCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
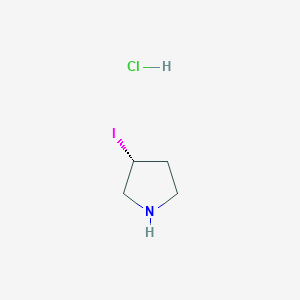
![1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol](/img/structure/B2817887.png)

![Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2817889.png)
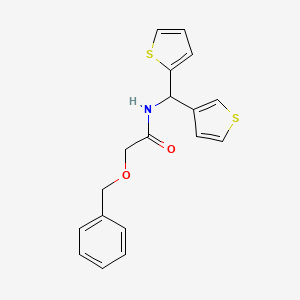
![10-Oxa-6-azaspiro[4.6]undecan-7-one](/img/structure/B2817894.png)
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B2817897.png)

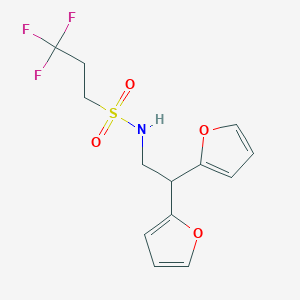
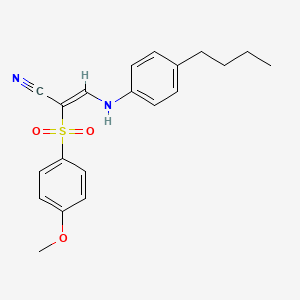
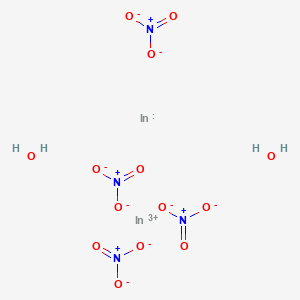
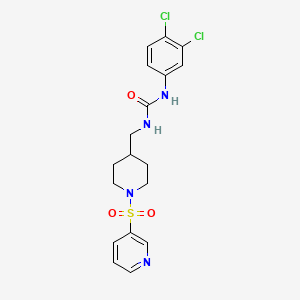
![2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2817906.png)
![6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2817907.png)
